molecular formula C15H18ClN3O2S B267346 N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}cyclopropanecarboxamide

N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}cyclopropanecarboxamide

Cat. No. B267346
M. Wt: 339.8 g/mol
InChI Key: PBDMHPVFKRBFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. BCTC has been shown to block TRPV1 activation, making it a potential candidate for the treatment of various TRPV1-mediated diseases.

Mechanism of Action

BCTC exerts its pharmacological effects by blocking the activation of TRPV1. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. Activation of TRPV1 leads to the influx of calcium ions into cells, which can trigger various physiological responses, including pain and inflammation. BCTC blocks TRPV1 activation by binding to a specific site on the channel, preventing calcium influx and subsequent physiological responses.
Biochemical and Physiological Effects:
BCTC has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. BCTC has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCTC is its selectivity for TRPV1. This allows for more specific targeting of TRPV1-mediated diseases without affecting other physiological processes. However, BCTC has limited solubility in water, which can make it challenging to administer in vivo. Additionally, BCTC has a relatively short half-life, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on BCTC. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of BCTC's potential anticancer properties. Additionally, BCTC could be studied for its potential use in the treatment of other TRPV1-mediated diseases, such as inflammatory bowel disease and asthma.

Synthesis Methods

The synthesis of BCTC involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with butanoyl chloride to form 2-chloro-5-(butanoylamino)benzoic acid. This intermediate is then reacted with thiophosgene to form the corresponding carbamothioyl chloride. The final step involves the reaction of the carbamothioyl chloride with cyclopropanecarboxylic acid to form BCTC.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. BCTC has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}cyclopropanecarboxamide

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18ClN3O2S/c1-2-3-13(20)17-10-6-7-11(16)12(8-10)18-15(22)19-14(21)9-4-5-9/h6-9H,2-5H2,1H3,(H,17,20)(H2,18,19,21,22)

InChI Key

PBDMHPVFKRBFET-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2CC2

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2CC2

Origin of Product

United States

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